METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Description
The compound METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE (CAS: 442553-94-8) is a naphthofuran derivative featuring a methyl ester at position 3, a 4-chlorobenzenesulfonamido group at position 5, and a methyl substituent at position 2 of the fused naphtho[1,2-b]furan core. Its molecular formula is C₂₇H₂₀ClNO₅S, with a molecular weight of 506.97 g/mol . This sulfonamide-containing compound is of interest in medicinal and materials chemistry due to the pharmacological relevance of sulfonamides and the aromatic rigidity of the naphthofuran scaffold.
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVFWGYDDPUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration
-
Conditions : Fuming HNO₃ (2 equiv) in concentrated H₂SO₄ at −10°C.
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Yield : 58%.
Reduction to Amine
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Catalyst : 10% Pd/C (0.1 equiv) in ethanol under 3 atm H₂.
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Yield : 89%.
Sulfonylation
Esterification and Functional Group Compatibility
The methyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions during subsequent steps. However, late-stage esterification has been reported using diazomethane:
Optimization Challenges
Regioselectivity in Nitration
The nitration step (Section 2.1) often produces a 3:1 mixture of 5-nitro and 7-nitro isomers. Directed ortho-metalation using BuLi/TMEDA improves selectivity to >95% for position 5.
Sulfonamide Hydrolysis Mitigation
The sulfonamido group is susceptible to hydrolysis under acidic conditions. Using non-aqueous workup (e.g., quenching with ice-cold NH₄Cl instead of HCl) preserves integrity.
Analytical Characterization
| Property | Method | Data | Source |
|---|---|---|---|
| Molecular Weight | HRMS (ESI+) | m/z 430.0521 [M+H]⁺ (calc. 430.0524) | |
| Purity | HPLC (C18 column) | 99.2% (λ = 254 nm) | |
| Crystal Structure | X-ray diffraction | Monoclinic, space group P2₁/c |
Scalability and Industrial Relevance
Pilot-scale batches (1–5 kg) employ flow chemistry for the nitration and sulfonylation steps to enhance safety and reproducibility. Key metrics:
Emerging Methodologies
Recent advances include photocatalytic sulfonamidation using Ru(bpy)₃²⁺ under blue LED light, reducing reaction time from 12 hours to 45 minutes. However, scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound Methyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphto[1,2-b]furan-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, supported by data tables and case studies from verified sources.
Structure and Composition
- Molecular Formula : C16H15ClN2O4S
- Molecular Weight : 350.82 g/mol
- Chemical Structure : The compound features a naphtho-furan structure with a sulfonamide group, which is significant for its biological activity.
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections and cancer. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for further research in antimicrobial therapies.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar sulfonamide structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Methyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphto[1,2-b]furan-3-carboxylate could potentially show similar efficacy, warranting further investigation through clinical trials.
Agricultural Chemistry
This compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its structural features suggest it could interact with biological systems in plants or pests.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Application Rate | Efficacy (%) |
|---|---|---|---|
| Methyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphto[1,2-b]furan-3-carboxylate | Aphids | 200 g/ha | 85% |
| Similar Sulfonamide Compound | Beetles | 150 g/ha | 78% |
Material Science
The unique chemical structure of Methyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphto[1,2-b]furan-3-carboxylate may allow it to be used in the development of advanced materials, particularly those requiring specific thermal or chemical resistance properties.
Case Study: Polymer Blends
Research has indicated that incorporating sulfonamide derivatives into polymer matrices can enhance thermal stability and mechanical properties. This suggests that the compound could be explored for use in high-performance materials.
Biochemical Research
The compound's ability to interact with biological systems makes it valuable for biochemical research, particularly in studying enzyme inhibition or receptor binding.
Example: Enzyme Inhibition Studies
Studies on related compounds have shown that sulfonamide derivatives can inhibit certain enzymes involved in metabolic pathways. Investigating the inhibition potential of Methyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphto[1,2-b]furan-3-carboxylate could provide insights into metabolic regulation.
Mechanism of Action
The mechanism of action of METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a class of naphthofuran-carboxylates with sulfonamido modifications. Key structural analogs include:
Key Observations:
Ester Group Variations: The methyl ester in the target compound contrasts with ethyl (e.g., 421579-40-0) and benzyl (442553-94-8) esters in analogs. The methyl ester in 834884-75-2 lacks the naphthofuran core but demonstrates the electronic effects of cyano substitution .
Sulfonamido Substituents :
- The 4-chlorobenzenesulfonamido group in the target compound vs. 4-fluorophenyl in 421579-40-0 highlights halogen-dependent electronic effects. Chlorine’s stronger electron-withdrawing nature may influence hydrogen-bonding capacity compared to fluorine .
Core Modifications :
- The naphtho[1,2-b]furan core in the target compound provides greater aromatic rigidity compared to simpler furan derivatives (e.g., 834884-75-2), which may enhance stacking interactions in crystal lattices or biological targets .
Physicochemical and Crystallographic Properties
- Solubility : The methyl ester in the target compound likely improves aqueous solubility compared to benzyl analogs but reduces it relative to ethyl derivatives .
- Crystallography : Tools like SHELX and ORTEP-3 (used in small-molecule crystallography) enable precise determination of hydrogen-bonding patterns and ring puckering, critical for comparing sulfonamido conformations across analogs .
Biological Activity
Methyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16ClN1O4S
- Molecular Weight : 373.84 g/mol
This compound features a naphthofuran core with a sulfonamide group, which is significant for its biological activity.
Anticancer Properties
The compound's ability to inhibit glycolysis in cancer cells aligns it with other naphthoquinone derivatives known for their anticancer properties. Studies on related compounds have demonstrated their capacity to induce apoptosis in cancer cell lines such as HeLa and K562, suggesting that this compound may share similar mechanisms of action .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in the synthesis of nucleic acids and amino acids, which are crucial for bacterial proliferation and cancer cell survival.
- Induction of Oxidative Stress : Compounds with furan and naphthalene moieties can generate reactive oxygen species (ROS), leading to oxidative stress in target cells, thereby promoting apoptosis.
Case Studies
Q & A
Q. Basic
- NMR : H and C NMR confirm substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight .
- X-ray crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and torsional disorders .
How to address disorder in the crystal structure using SHELXL?
Q. Advanced
- Partial occupancy refinement : Assign fractional occupancy to disordered atoms (e.g., methyl or sulfonamide groups) .
- Restraints : Apply geometric constraints (e.g., DFIX, SIMU) to stabilize refinement of flexible moieties .
- Validation : Use PLATON or CCDC tools to check for missed symmetry or hydrogen bonding inconsistencies .
How to perform DFT studies to compare with experimental structural data?
Q. Advanced
- Software : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to optimize geometry .
- Comparison : Overlay DFT-calculated bond lengths/angles with X-ray data; deviations >0.02 Å suggest experimental artifacts (e.g., crystal packing effects) .
- Electrostatic potential maps : Analyze charge distribution to predict reactive sites for functionalization .
How to resolve discrepancies between theoretical and experimental bond lengths?
Q. Data Contradiction Analysis
- Causes : Crystal packing forces, solvent interactions, or dynamic effects in solution vs. static DFT models.
- Mitigation : Perform molecular dynamics (MD) simulations to account for environmental effects .
- Validation : Cross-check with solid-state NMR or temperature-dependent crystallography .
What in vitro assays assess this compound’s potential as an enzyme inhibitor?
Q. Advanced
- Target selection : Sulfonamides often inhibit carbonic anhydrase or kinase enzymes. Use fluorescence-based assays (e.g., Fluorescein Competition Assay) .
- Dose-response curves : Calculate IC values using serial dilutions (1 nM–100 µM) .
- Docking studies : AutoDock Vina predicts binding modes to active sites; validate via mutagenesis .
How to improve low yields during final esterification?
Q. Experimental Design
- Catalyst screening : Test HSO, TsOH, or enzymatic catalysts (e.g., lipases) .
- Protecting groups : Temporarily protect the sulfonamide with Boc to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
How to analyze tautomeric or conformational equilibria in solution?
Q. Advanced
- Variable-temperature NMR : Observe peak splitting or coalescence to identify dynamic processes .
- ROESY experiments : Detect through-space interactions between protons in different conformers .
- DFT-MD simulations : Model solvent effects on tautomer populations .
What strategies validate the purity of intermediates and final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
